2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
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Overview
Description
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a synthetic organic compound with the molecular formula C14H13BrFN3O2 and a molecular weight of 354.17 g/mol . This compound is characterized by the presence of a bromine atom, a fluorobenzoyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide typically involves multi-step reactions. One common method includes the reaction of 2-bromo-4-fluorobenzoyl chloride with an organic solvent, followed by the addition of methylamine to adjust the pH to 8-9 . The organic phase is then extracted, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: The fluorobenzoyl group can engage in coupling reactions with aryl boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl intermediates .
Scientific Research Applications
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide has several scientific research applications, including:
Mechanism of Action
similar compounds often exert their effects by interacting with molecular targets such as enzymes or receptors, leading to changes in biological pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-bromo-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2/c1-8-12(13(21)9-5-3-4-6-10(9)16)14(19(2)18-8)17-11(20)7-15/h3-6H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLBXLZFOXMBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496088 |
Source
|
Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63960-69-0 |
Source
|
Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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